4-methoxy-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide
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Overview
Description
1,2,4-Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
Synthesis Analysis
An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature .Molecular Structure Analysis
The oxadiazoles, 1,2,5-oxadiazole, 1,2,4-oxadiazole, 1,3,4-oxadiazole, and 1,2,3-oxadiazole, are regioisomeric forms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis
1,2,4-Oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis .Scientific Research Applications
Nematocidal Activities
A series of novel 1,2,4-oxadiazole derivatives, including compounds related to 4-methoxy-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide, were synthesized and evaluated for their nematocidal activities. These compounds demonstrated significant activity against Bursaphelenchus xylophilus, a pathogenic nematode causing pine wilt disease. The study highlighted the potential of these derivatives as lead compounds for the development of new nematicides, with improved mortality rates compared to commercial agents such as Tioxazafen. The compounds were also noted for their ability to disrupt the nematode's physiological functions, such as respiration and fluid leakage, indicating a comprehensive mechanism of nematode inhibition (Liu, Wang, Zhou, & Gan, 2022).
Anticancer Potential
Research involving 1,2,4-oxadiazole derivatives has explored their synthesis and characterization for potential anticancer applications. While the specific compound 4-methoxy-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide was not directly studied, related compounds were evaluated for their in vitro anticancer activity against various cancer cell lines. These studies provide a foundation for the exploration of 4-methoxy derivatives in cancer research, indicating the structural versatility and potential therapeutic benefits of 1,2,4-oxadiazole derivatives in oncology (Salahuddin, Shaharyar, Mazumder, & Ahsan, 2014).
Antidiabetic Screening
1,2,4-Oxadiazole derivatives have also been investigated for their antidiabetic properties through in vitro screening. This research approach aims to identify novel compounds that can inhibit α-amylase, a key enzyme in carbohydrate digestion, as a strategy for managing blood glucose levels in diabetic patients. Although the focus was not directly on 4-methoxy-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide, the study underscores the broader potential of 1,2,4-oxadiazole derivatives in developing new antidiabetic therapies (Lalpara, Vachhani, Hadiyal, Goswami, & Dubal, 2021).
Alzheimer's Disease Treatment
Exploratory research into 5-aroylindolyl-substituted hydroxamic acids has identified compounds with potent inhibitory selectivity against histone deacetylase 6 (HDAC6), which plays a role in neurodegenerative diseases such as Alzheimer's. N-Hydroxy-4-((5-(4-methoxybenzoyl)-1H-indol-1-yl)methyl)benzamide, a compound related to 4-methoxy-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide, showed promising results in reducing tau protein phosphorylation and aggregation, suggesting potential for Alzheimer's disease treatment (Lee et al., 2018).
Antihyperglycemic Agents
A study on 3-[(2,4-dioxothiazolidin-5-yl)methyl]benzamide derivatives, including structures akin to 4-methoxy-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide, identified compounds with potential as antihyperglycemic agents. These findings highlight the therapeutic promise of such derivatives in diabetes mellitus treatment, contributing to the ongoing search for more effective and safer antidiabetic medications (Nomura et al., 1999).
Future Directions
The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . These compounds have potential applications in various fields such as material science, medicinal chemistry, and high energy molecules .
Mechanism of Action
Target of Action
It is known that 1,3,4-oxadiazole derivatives can target various enzymes such as thymidylate synthase, hdac, topoisomerase ii, telomerase, and thymidine phosphorylase . These enzymes play crucial roles in cellular processes, including DNA replication, transcription, cell cycle progression, and apoptosis .
Mode of Action
1,3,4-oxadiazole derivatives are known to interact with their targets, leading to changes in cellular processes . For instance, they can inhibit the activity of enzymes, thereby disrupting the normal functioning of cells .
Biochemical Pathways
These could include pathways related to DNA replication, transcription, cell cycle progression, and apoptosis .
Result of Action
It is known that 1,3,4-oxadiazole derivatives can exhibit various biological activities, such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activity . These activities suggest that the compound could have a broad range of effects at the molecular and cellular levels.
properties
IUPAC Name |
4-methoxy-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3/c1-8-14-11(18-15-8)7-13-12(16)9-3-5-10(17-2)6-4-9/h3-6H,7H2,1-2H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJZUOJBYHPJNBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide |
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